molecular formula C10H16ClN B1323567 9-Chloro-9-decenenitrile CAS No. 951887-68-6

9-Chloro-9-decenenitrile

Cat. No.: B1323567
CAS No.: 951887-68-6
M. Wt: 185.69 g/mol
InChI Key: GDBQXEOLOCZOQW-UHFFFAOYSA-N
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Description

9-Chloro-9-decenenitrile is an organic compound with the molecular formula C10H16ClN It is a nitrile derivative characterized by the presence of a chlorine atom and a nitrile group attached to a decene chain

Scientific Research Applications

9-Chloro-9-decenenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-decenenitrile typically involves the chlorination of 9-decenenitrile. This process can be carried out using thionyl chloride or phosphoryl chloride as chlorinating agents. The reaction is usually conducted under controlled conditions to ensure the selective chlorination at the 9th position of the decene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9-decenenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Formation of 9-alkoxy-9-decenenitrile or 9-amino-9-decenenitrile.

    Reduction: Formation of 9-amino-9-decene.

    Oxidation: Formation of 9-chloro-9-decenoic acid.

Mechanism of Action

The mechanism of action of 9-Chloro-9-decenenitrile involves its interaction with molecular targets through its reactive chlorine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-9-decenenitrile: Similar structure but with a bromine atom instead of chlorine.

    9-Iodo-9-decenenitrile: Similar structure but with an iodine atom instead of chlorine.

    9-Fluoro-9-decenenitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

9-Chloro-9-decenenitrile is unique due to the specific reactivity of the chlorine atom, which can lead to different chemical behaviors compared to its bromine, iodine, or fluorine counterparts. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

9-chlorodec-9-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQXEOLOCZOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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